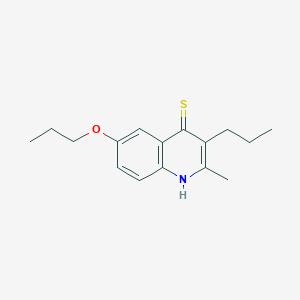

2-methyl-6-propoxy-3-propyl-4-quinolinethiol

Übersicht

Beschreibung

Quinoline derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, organic synthesis, and material science. Their unique chemical behavior and structural features allow for a wide range of chemical reactions and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategies such as heteroannulation, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. For instance, heteroannulation has been utilized for the synthesis of functionalized quinolines, demonstrating the chemoselectivity and versatility of these methods in introducing various substituents onto the quinoline core (Bandyopadhyay et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by X-ray crystallography, revealing information about their conformation, intramolecular contacts, and intermolecular interactions. Studies on similar compounds have shown skew or twisted conformations influenced by substituent interactions, as observed in the crystal structure determination of a quinoline derivative by Kubicki et al. (1991).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and oxidation. The presence of functional groups, such as methylthio, facilitates reactions like N-heteroannulation, enabling the synthesis of complex quinoline-based heterocycles with high regioselectivity (Panda et al., 2004).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Properties

Quinoline derivatives are extensively studied for their promising applications in nonlinear optical (NLO) research. A study by Khalid et al. (2019) explored the synthesis and characterization of novel arylated quinolines, assessing their electronic and NLO properties through both experimental and density functional theory (DFT) calculations. Their findings suggest these compounds exhibit significant NLO properties, making them excellent candidates for technological applications, such as in the development of NLO materials for optical computing, telecommunications, and laser technology (Khalid et al., 2019).

Synthesis of Modified Quinoxaline Derivatives

Research by El‐Hiti (2003) demonstrates a convenient procedure for synthesizing novel modified 3-substituted 1H-quinoxaline-2-thiones, highlighting the chemical versatility and potential applications of quinoxaline derivatives in creating complex molecules for further scientific study. This work contributes to the broader understanding of heterocyclic chemistry and its applications in material science, pharmaceuticals, and chemical synthesis (El‐Hiti, 2003).

Asymmetric Hydrogenation Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the application of quinoline derivatives in catalysis. This research highlights the potential of such derivatives in facilitating asymmetric synthesis, a crucial aspect of producing enantiomerically pure substances in pharmaceuticals and fine chemicals (Imamoto et al., 2012).

Marine Alkaloid Synthesis

Álvarez et al. (1998) reported the first total synthesis of the marine alkaloid isobatzelline B from 6,7-dimethoxy-4-methylquinoline, highlighting the use of quinoline derivatives in synthesizing bioactive natural products. This work underscores the importance of quinoline derivatives in natural product synthesis, offering potential applications in drug discovery and development (Álvarez et al., 1998).

Fluorescence Derivatization for HPLC

Yamaguchi et al. (1987) explored 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), indicating quinoline derivatives' role in enhancing analytical methodologies. This application is pivotal in analytical chemistry, especially in the sensitive and specific detection of compounds in complex mixtures (Yamaguchi et al., 1987).

Eigenschaften

IUPAC Name |

2-methyl-6-propoxy-3-propyl-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c1-4-6-13-11(3)17-15-8-7-12(18-9-5-2)10-14(15)16(13)19/h7-8,10H,4-6,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQYHAGMMBCJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC2=C(C1=S)C=C(C=C2)OCCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)

![N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4614014.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)

![5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4614050.png)

![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)

![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)

![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)